5-Benzyloxypyrrolidin-2-one
Description
5-Benzyloxypyrrolidin-2-one is a pyrrolidinone derivative characterized by a benzyloxy substituent at the 5-position of the lactam ring. Pyrrolidinones are five-membered lactams with a nitrogen atom in the ring, often serving as key intermediates in pharmaceutical synthesis due to their structural versatility. The benzyloxy group at position 5 introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-phenylmethoxypyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-10-6-7-11(12-10)14-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13) |
InChI Key |
GUYXRMDRFMEKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Steric Effects: The trityloxymethyl group in (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone introduces significant steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to smaller substituents like benzyloxy .
Benzyl-Containing Pyrrolidine Derivatives in Pharmacology
Pyrrolidine derivatives with benzyl groups are explored for their bioactivity. For example, 1-acyl-2-benzylpyrrolidines (e.g., compounds 8 and 25 in –4) act as dual orexin receptor antagonists, with substituents influencing potency:
Key Findings :
- Substituent Impact : The 3,4-dimethoxybenzyl group in orexin antagonists improves binding affinity due to electron-donating methoxy groups, whereas benzyloxy lacks such effects .
Pyridinone vs. Pyrrolidinone Benzyloxy Derivatives
Pyridinone derivatives with benzyloxy groups () demonstrate distinct properties due to their aromatic nitrogen-containing core:
Key Findings :
- Aromaticity vs.
- Substituent Position: The 6-benzyloxy group in pyridinones (e.g., compound 52) enhances solubility compared to 5-benzyloxy in pyrrolidinones due to positional effects on hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
